

(S)-Piperazine-2-carboxylic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (S)-Piperazine-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

(S)-Piperazine-2-carboxylic acid, a chiral heterocyclic compound, stands as a cornerstone in modern medicinal chemistry. Its rigid structure and versatile functional groups make it a prized building block in the synthesis of a wide array of therapeutic agents. This technical guide provides an in-depth overview of the fundamental characteristics of **(S)-Piperazine-2-carboxylic acid**, encompassing its physicochemical properties, synthesis methodologies, and significant role in drug discovery.

Core Physicochemical Characteristics

(S)-Piperazine-2-carboxylic acid is a white to off-white crystalline solid. The presence of both an acidic carboxylic acid group and basic secondary amine functionalities imparts zwitterionic properties, influencing its solubility and reactivity.

Property	Value	Reference
CAS Number	147650-70-2	[1]
Molecular Formula	C ₅ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	130.15 g/mol	[1]
Melting Point	243-247 °C (decomposes)	[1]
Predicted pKa1 (Carboxylic Acid)	1.90 ± 0.20	[2]
Predicted pKa2 (Amine)	Not specified	
Solubility	Highly soluble in water; soluble in polar organic solvents like methanol and ethanol. Derivatives with protecting groups (e.g., Boc, Cbz) exhibit higher solubility in solvents like dichloromethane and dimethylformamide.	[3]

Spectroscopic Profile

The structural integrity of **(S)-Piperazine-2-carboxylic acid** can be confirmed through various spectroscopic techniques.

Technique	Key Features and Observations
^1H NMR	The proton NMR spectrum in D_2O for the dihydrochloride salt shows characteristic signals for the piperazine ring protons and the alpha-proton adjacent to the carboxylic acid.
^{13}C NMR	The carbon NMR spectrum of the dihydrochloride salt in D_2O displays distinct peaks for the five carbon atoms, with the carboxyl carbon resonating at the lowest field.
FT-IR	The infrared spectrum exhibits characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), N-H stretches of the secondary amines, and the C=O stretch of the carbonyl group.
Mass Spectrometry	The mass spectrum typically shows the molecular ion peak and fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the piperazine ring.

Synthesis and Chiral Resolution

The enantiomerically pure form of piperazine-2-carboxylic acid is crucial for its application in pharmaceuticals. Two primary strategies are employed for its synthesis: asymmetric hydrogenation and enzymatic resolution.

Asymmetric Hydrogenation of Pyrazine-2-carboxylic Acid Derivatives

This method involves the direct hydrogenation of a prochiral pyrazine precursor using a chiral catalyst to induce stereoselectivity.

Experimental Protocol:

- **Substrate Preparation:** A suitable derivative of pyrazine-2-carboxylic acid (e.g., an ester or amide) is prepared.
- **Catalyst System:** A rhodium or iridium complex with a chiral phosphine ligand (e.g., a derivative of BINAP) is used as the catalyst.
- **Hydrogenation:** The substrate and catalyst are dissolved in an appropriate solvent (e.g., methanol, toluene) in a high-pressure reactor.
- **Reaction Conditions:** The reaction is carried out under a hydrogen atmosphere (typically 1 to 200 bar) at a temperature ranging from 20 to 200 °C.
- **Work-up and Purification:** After the reaction is complete, the catalyst is removed, and the product is isolated and purified, often through crystallization or chromatography. Subsequent hydrolysis of the ester or amide group yields **(S)-piperazine-2-carboxylic acid**.^[4]

Enzymatic Resolution of Racemic Piperazine-2-carboxamide

This biocatalytic approach utilizes the stereoselectivity of enzymes to separate the desired (S)-enantiomer from a racemic mixture.

Experimental Protocol:

- **Racemate Preparation:** Racemic piperazine-2-carboxamide is synthesized, typically by the hydrogenation of pyrazine-2-carboxamide.
- **Enzyme Selection:** An aminopeptidase, such as one from *Aspergillus oryzae*, is selected for its ability to selectively hydrolyze the (S)-amide.
- **Enzymatic Hydrolysis:** The racemic piperazine-2-carboxamide is dissolved in an aqueous buffer at an optimal pH for the enzyme (e.g., pH 9). The enzyme is added to the solution.
- **Reaction Monitoring:** The reaction progress is monitored by techniques such as HPLC to determine the conversion to **(S)-piperazine-2-carboxylic acid**.

- Separation: Once the desired conversion is reached (typically around 50%), the reaction is stopped. The resulting **(S)-piperazine-2-carboxylic acid** is separated from the unreacted (R)-piperazine-2-carboxamide.
- Product Isolation: The **(S)-piperazine-2-carboxylic acid** is isolated from the reaction mixture, often by crystallization after acidification.

Role in Drug Discovery and Development

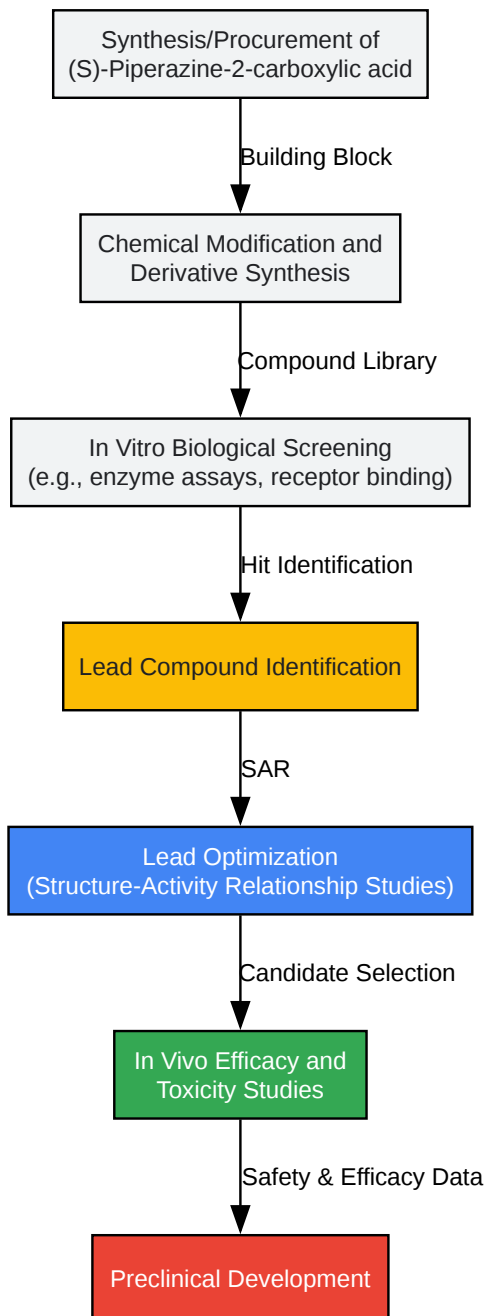
(S)-Piperazine-2-carboxylic acid is a versatile scaffold in the design of novel therapeutics across various disease areas. Its incorporation into drug candidates can enhance potency, selectivity, and pharmacokinetic properties.

Key Therapeutic Areas:

- Neuroscience: The piperazine moiety is a common feature in centrally acting agents. Derivatives of **(S)-piperazine-2-carboxylic acid** have been investigated as antagonists for the NK1 receptor for use as antiemetics and anxiolytics, and as components of multi-target-directed ligands for Alzheimer's disease.[\[5\]](#)[\[6\]](#)
- Infectious Diseases: The piperazine nucleus is present in numerous antimicrobial and antiviral drugs. Its derivatives are being explored for activity against multidrug-resistant bacteria and viruses like SARS-CoV-2.[\[7\]](#)[\[8\]](#)
- Metabolic Disorders: Piperazine-containing compounds have shown potential as antidiabetic agents, for example, through the inhibition of α -glucosidase.[\[9\]](#)

The general workflow for utilizing **(S)-Piperazine-2-carboxylic acid** in a drug discovery program is outlined below.

Experimental Workflow: Drug Discovery with (S)-Piperazine-2-carboxylic Acid

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Caption: Drug Discovery Workflow.

Conclusion

(S)-Piperazine-2-carboxylic acid is a fundamentally important chiral building block with broad applications in pharmaceutical research and development. Its well-defined stereochemistry and versatile reactivity allow for its incorporation into a diverse range of bioactive molecules. A thorough understanding of its synthesis, physicochemical properties, and spectroscopic characteristics is essential for medicinal chemists aiming to design and develop the next generation of innovative therapeutics. The continued exploration of novel derivatives based on this privileged scaffold holds significant promise for addressing unmet medical needs in neuroscience, infectious diseases, and metabolic disorders.

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